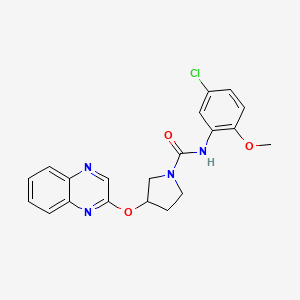
N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide, also known as CMQP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. CMQP is a small molecule that belongs to the pyrrolidine class of compounds and has been shown to have promising pharmacological properties.
Aplicaciones Científicas De Investigación
Polymorphic Modifications and Diuretic Properties
Compounds with similar structural motifs have been studied for their diuretic properties and potential as hypertension remedies. Shishkina et al. (2018) explored the polymorphic modifications of a related compound, highlighting its strong diuretic properties and potential application in hypertension treatment. This research demonstrates the interest in structural variations of similar compounds for therapeutic applications (Shishkina et al., 2018).
Cytotoxicity and Antiproliferative Activity
Compounds within this chemical family have been synthesized and evaluated for their cytotoxicity and antiproliferative activity against cancer cell lines. Joyce Hung et al. (2014) synthesized derivatives that demonstrated significant activity against various cancer cell lines, highlighting the potential for these compounds in cancer treatment research (Hung et al., 2014).
Serotonin Type-3 (5-HT3) Receptor Antagonists
A series of quinoxalin-2-carboxamides, similar in structure to the compound , were designed and synthesized as serotonin type-3 (5-HT3) receptor antagonists. Mahesh et al. (2011) evaluated their efficacy, demonstrating their potential in treating conditions related to 5-HT3 receptor activity (Mahesh et al., 2011).
Synthesis and Reactivity
Aleksandrov et al. (2020) explored the synthesis and reactivity of compounds with quinoline structures, providing insights into the chemical versatility and potential applications of these compounds in various domains, including pharmaceuticals and organic synthesis (Aleksandrov et al., 2020).
Antimicrobial Activity
Compounds structurally related to N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide have been investigated for their antimicrobial properties. Zhuravel et al. (2005) synthesized novel carboxamides and tested their antibacterial and antifungal activities, demonstrating significant efficacy against various microbial strains (Zhuravel et al., 2005).
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-quinoxalin-2-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-27-18-7-6-13(21)10-17(18)24-20(26)25-9-8-14(12-25)28-19-11-22-15-4-2-3-5-16(15)23-19/h2-7,10-11,14H,8-9,12H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAXBHFZNBTLKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-2-fluorophenyl)-2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2406628.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2406629.png)
![N-{[4-(dimethylsulfamoyl)phenyl]methyl}prop-2-enamide](/img/structure/B2406631.png)
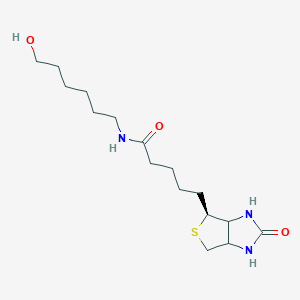
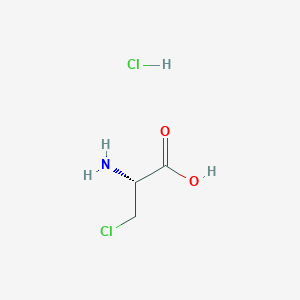


![1-[(furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea](/img/structure/B2406641.png)
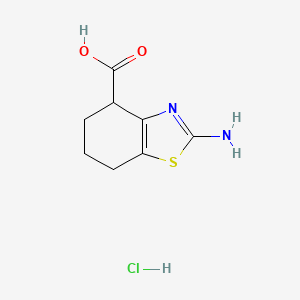
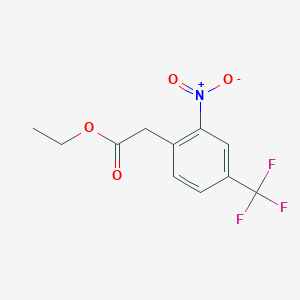
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2406647.png)
![8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one](/img/structure/B2406648.png)
![1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2406650.png)
![N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2406651.png)